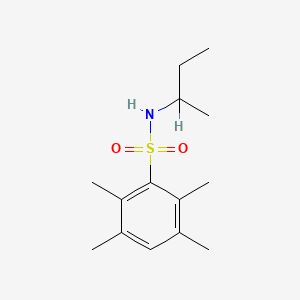

N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide

Description

N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a heavily methylated benzene ring (2,3,5,6-tetramethyl substitution) and a branched butan-2-yl group attached to the sulfonamide nitrogen.

Propriétés

IUPAC Name |

N-butan-2-yl-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-7-11(4)15-18(16,17)14-12(5)9(2)8-10(3)13(14)6/h8,11,15H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHMKIUXPWSEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with butan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2,3,5,6-tetramethylbenzenesulfonyl chloride+butan-2-amine→N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions such as temperature and pressure, ensuring high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the benzene ring.

Reduction: Reduced sulfonamide derivatives.

Substitution: Substituted sulfonamide compounds.

Applications De Recherche Scientifique

N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations:

- Steric Effects : The tetramethyl substitution on the benzene ring in the target compound introduces significant steric hindrance, comparable to 2,3,5,6-TMP-TQS . This bulkiness may stabilize binding interactions in hydrophobic pockets of biological targets.

- Electronic Effects : The electron-donating methyl groups raise the sulfonamide’s pKa (~6) compared to fluorinated analogs (pKa ~3.5), favoring a unionized state at physiological pH . This contrasts with fluorinated derivatives, where deprotonation enhances metal cofactor interactions .

- Substituent Flexibility : The butan-2-yl group provides moderate lipophilicity, balancing solubility and membrane permeability. This differs from analogs with rigid substituents (e.g., cyclohexenyl in ) or aromatic moieties (e.g., indol-3-yl-ethyl in ).

Activité Biologique

N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article will explore its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a class of synthetic bacteriostatic antimicrobials that inhibit bacterial growth by interfering with the synthesis of folate, an essential nutrient for bacteria. They were among the first antibiotics discovered and have been used extensively in clinical settings since their introduction in the 1930s. The hybridization of sulfonamides with various pharmacologically active moieties has led to the development of compounds with enhanced biological activities.

Chemical Structure and Properties

The structure of N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide includes a sulfonamide group attached to a tetramethyl-substituted benzene ring. This structural configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₂S |

| Molecular Weight | 287.38 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Antimicrobial Properties

Recent studies have shown that sulfonamide derivatives exhibit significant antibacterial activity against various strains of bacteria. N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide has been tested against Gram-positive and Gram-negative bacteria.

Key Findings:

- In vitro studies indicated that this compound has a minimum inhibitory concentration (MIC) comparable to traditional sulfa drugs.

- Mechanism of Action: The compound inhibits dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

Case Studies

- Study on Antibacterial Efficacy:

- A controlled study evaluated the efficacy of N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Hybridization Effects:

- Research demonstrated that hybridizing this sulfonamide with heterocyclic compounds resulted in enhanced antibacterial activity. For instance, combining it with triazole derivatives improved its effectiveness against resistant bacterial strains.

Safety and Toxicology

While sulfonamides are generally considered safe for use in clinical settings, potential side effects include allergic reactions and hematological disorders. The toxicity profile of N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide is still under investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.